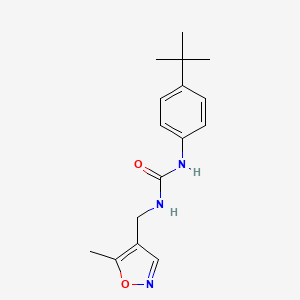

1-(4-(Tert-butyl)phenyl)-3-((5-methylisoxazol-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(Tert-butyl)phenyl)-3-((5-methylisoxazol-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and progression of B-cell malignancies.

Wissenschaftliche Forschungsanwendungen

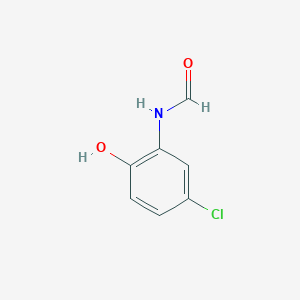

Urease Inhibitors and Medical Applications

Urease inhibitors, including urea derivatives, have been studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. Despite the clinical use of acetohydroxamic acid (a urease inhibitor) for urinary tract infections, its severe side effects highlight the need for exploring alternative urease inhibitors with fewer adverse effects. The study of herbal extracts as sources of polyphenolic urease inhibitors is considered a complementary or alternative therapy, pointing towards the significance of urea derivatives in medicinal chemistry (Kosikowska & Berlicki, 2011).

Urea Biosensors

Research on urea biosensors focuses on detecting and quantifying urea concentration in various contexts, including medical diagnostics and environmental monitoring. Urea biosensors employ the enzyme urease as a bioreceptor element, with advancements in the use of nanoparticles, conducting polymers, and carbon materials for enzyme immobilization. These developments enhance the sensitivity and specificity of urea detection, indicating the role of urea derivatives in biosensor technology (Botewad et al., 2021).

Agricultural Applications

Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release nitrogen fertilizer, offering benefits in fertility management and pollution reduction. The microbial activity in the soil governs the mineralization of ureaform, with its nitrogen release rate being a crucial factor for its effectiveness in agriculture. This highlights the application of urea derivatives in improving agricultural productivity while minimizing environmental impacts (Alexander & Helm, 1990).

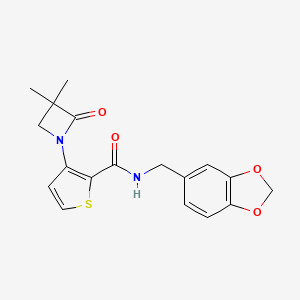

Therapeutic Effects and Drug Design

Ureas play a significant role in drug design due to their unique hydrogen binding capabilities, influencing the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Various urea derivatives have been explored as modulators of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, and mTOR, showcasing the versatility of ureas in medicinal chemistry and their potential for therapeutic applications (Jagtap et al., 2017).

Environmental Monitoring and Safety

Research on urea derivatives also extends to environmental monitoring and safety, assessing their occurrence, fate, and behavior in aquatic environments. This includes evaluating the environmental impact of urea-based herbicides and their degradation products. Understanding the ecological consequences of these compounds is essential for developing safer and more sustainable chemical practices (Marlatt & Martyniuk, 2017).

Eigenschaften

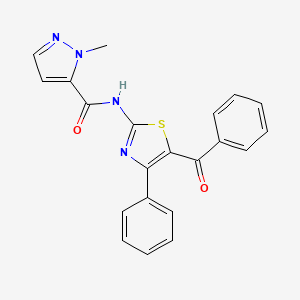

IUPAC Name |

1-(4-tert-butylphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-11-12(10-18-21-11)9-17-15(20)19-14-7-5-13(6-8-14)16(2,3)4/h5-8,10H,9H2,1-4H3,(H2,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKBABVMNCVWFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)NC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Tert-butyl)phenyl)-3-((5-methylisoxazol-4-yl)methyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate](/img/structure/B2472690.png)

![2-ethoxy-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2472698.png)

![2-Chloro-3-[4-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)piperidino]naphthoquinone](/img/structure/B2472703.png)

![3-Methyl-3-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B2472707.png)